molecular formula C21H22O2 B14447956 7-(Anthracen-2-yl)heptanoic acid CAS No. 73693-26-2

7-(Anthracen-2-yl)heptanoic acid

Cat. No.: B14447956
CAS No.: 73693-26-2
M. Wt: 306.4 g/mol
InChI Key: MABQWLLMJYSGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Anthracen-2-yl)heptanoic acid is an organic compound that features an anthracene moiety attached to a heptanoic acid chain. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, known for its photophysical properties. The heptanoic acid chain provides a carboxylic acid functional group, making this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Anthracen-2-yl)heptanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: Anthracene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce a heptanoic acid chain.

    Oxidation: The alkylated anthracene is then oxidized to convert the terminal alkyl group into a carboxylic acid group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(Anthracen-2-yl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution can occur on the anthracene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

7-(Anthracen-2-yl)heptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Anthracen-2-yl)heptanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Anthracen-2-yl)heptanoic acid is unique due to the combination of the photophysical properties of anthracene and the functional versatility of the heptanoic acid chain. This dual functionality allows it to be used in a wide range of applications, from fluorescence imaging to organic synthesis.

Properties

CAS No.

73693-26-2

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

7-anthracen-2-ylheptanoic acid

InChI

InChI=1S/C21H22O2/c22-21(23)10-4-2-1-3-7-16-11-12-19-14-17-8-5-6-9-18(17)15-20(19)13-16/h5-6,8-9,11-15H,1-4,7,10H2,(H,22,23)

InChI Key

MABQWLLMJYSGFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.